molecular formula C19H22N4O B4387228 7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4387228
M. Wt: 322.4 g/mol
InChI Key: MYMUMYKVULPIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MPQ, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MPQ is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. MPQ has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MPQ has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
MPQ has been found to have a wide range of biochemical and physiological effects. In animal studies, MPQ has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. MPQ has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPQ in lab experiments is its relatively low toxicity compared to other chemical compounds. MPQ has also been found to have a high degree of selectivity for certain receptors, which may make it useful for studying specific biological pathways. One limitation of using MPQ in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on MPQ. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in the treatment of anxiety and depression. Additionally, further research could be conducted to better understand the mechanism of action of MPQ and its effects on various neurotransmitters and receptors in the brain. Finally, the development of more efficient synthesis methods for MPQ could allow for larger-scale production and further research into its potential therapeutic applications.

Scientific Research Applications

MPQ has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, MPQ has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, MPQ has been studied for its potential use in the treatment of anxiety and depression. In oncology, MPQ has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-11-17-16(18(24)12-14)13-20-19(21-17)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMUMYKVULPIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.